molecular formula C18H18N6O2 B2899870 N-(2-cyanoethyl)-N-methyl-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide CAS No. 953196-74-2

N-(2-cyanoethyl)-N-methyl-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide

Cat. No. B2899870
CAS RN: 953196-74-2
M. Wt: 350.382
InChI Key: KJMQFJBUXJMBJK-UHFFFAOYSA-N
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Description

“N-(2-cyanoethyl)-N-methyl-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide” is a small molecule that features the privileged pyrazolo[3,4-d]pyrimidine scaffold . It’s part of a new set of molecules that were designed and synthesized as novel CDK2 targeting compounds .


Synthesis Analysis

The synthesis of these types of compounds often involves the use of aromatic aldehydes, guanidine, and pyrazalone derivatives . The process is known as Biginelli condensation . This method is simple, efficient, and atom-economic .


Molecular Structure Analysis

The molecular structure of this compound is complex, featuring a pyrazolo[3,4-d]pyrimidine scaffold . This structure is part of a larger family of pyrazolopyridines .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are part of the Biginelli condensation process . This involves the reaction of aromatic aldehydes, guanidine, and pyrazalone derivatives .

Scientific Research Applications

Cancer Treatment: CDK2 Inhibition

This compound has been identified as a potential inhibitor of Cyclin-Dependent Kinase 2 (CDK2), which is a crucial target for cancer therapy . CDK2 is involved in the regulation of the cell cycle, and its inhibition can prevent the proliferation of tumor cells. Studies have shown that derivatives of this compound exhibit superior cytotoxic activities against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colorectal carcinoma), with IC50 values in the nanomolar range . This suggests its potential use in targeted cancer therapies.

Antitumor Activity: Cell Cycle Arrest and Apoptosis Induction

Further research into this compound has revealed its ability to cause significant alterations in cell cycle progression and induce apoptosis within tumor cells . This dual activity makes it a promising candidate for antitumor drugs, as it can effectively eliminate cancer cells by disrupting their normal lifecycle and triggering programmed cell death.

Molecular Docking and Drug Design

The compound’s structure allows for efficient binding within the active site of CDK2, as confirmed by molecular docking simulations . This property is essential for the design of new drugs, as it provides a blueprint for creating molecules with enhanced specificity and potency against target enzymes involved in disease processes.

Pharmacokinetics and ADMET Profiling

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies have shown that this compound has suitable pharmacokinetic properties . This is crucial for drug development, as it predicts how the compound behaves in the body, its potential side effects, and its overall suitability as a therapeutic agent.

Synthesis of Derivatives and Structure-Activity Relationship (SAR)

The compound serves as a scaffold for the synthesis of various derivatives, which can be tested for biological activity . By modifying different parts of the molecule, researchers can establish a structure-activity relationship (SAR), helping to identify which modifications enhance or reduce the compound’s efficacy as a drug.

Versatility of the Pyrazolo[3,4-d]pyrimidine Scaffold

The pyrazolo[3,4-d]pyrimidine scaffold, to which this compound belongs, is versatile and has been used to develop inhibitors targeting different kinases . This versatility is demonstrated by the approval of related compounds for the treatment of B-cell cancers and the presence of several more inhibitors in advanced clinical trials.

Future Directions

The future directions for this type of compound could involve further optimization of the synthesis process, as well as more in-depth studies on their biological activity and potential applications in cancer treatment .

properties

IUPAC Name

N-(2-cyanoethyl)-N-methyl-3-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O2/c1-22(10-5-9-19)16(25)8-11-23-13-20-17-15(18(23)26)12-21-24(17)14-6-3-2-4-7-14/h2-4,6-7,12-13H,5,8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJMQFJBUXJMBJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC#N)C(=O)CCN1C=NC2=C(C1=O)C=NN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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